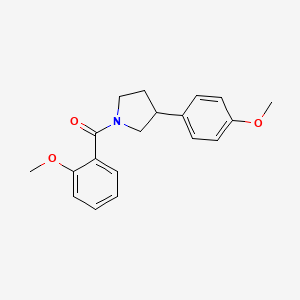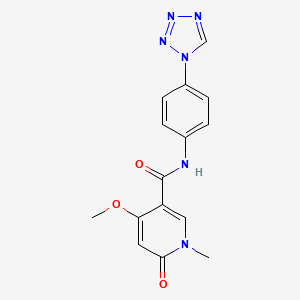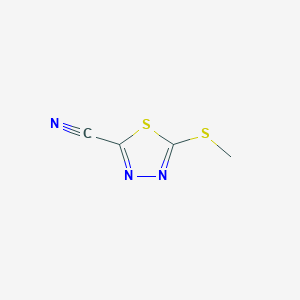
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two methoxy-substituted phenyl groups
準備方法
The synthesis of (2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of phenyl(pyrrolidin-1-yl)methanone with appropriate methoxy-substituted phenyl reagents under specific conditions. For instance, the compound can be prepared from phenyl(pyrrolidin-1-yl)methanone and tert-butyl 2-diazo-3-oxobutanoate following a typical procedure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
化学反応の分析
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications across different fields. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-HIV and anti-HCV activities . Additionally, it has applications in the development of new materials and industrial processes due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of (2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxy-substituted phenyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
類似化合物との比較
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as pyrrolidine derivatives and methoxy-substituted phenyl compounds. For example, pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related compounds that also exhibit significant biological activity . The unique combination of the pyrrolidine ring and methoxy-substituted phenyl groups in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
(2-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJKEZXHVQCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2620209.png)
![1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one](/img/structure/B2620211.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)




![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)


![1-Cyclopropyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrrolidin-2-one](/img/structure/B2620224.png)
![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)
